Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone

Descripción general

Descripción

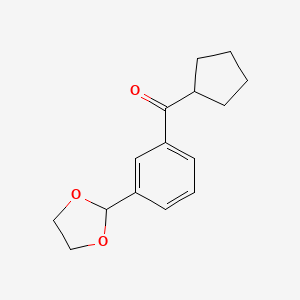

Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone is an organic compound with the molecular formula C15H18O3 It is characterized by a cyclopentyl group attached to a phenyl ring, which is further substituted with a 1,3-dioxolane moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone typically involves the reaction of cyclopentanone with 3-(1,3-dioxolan-2-YL)benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography or recrystallization ensures the high purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The ketone group undergoes classical nucleophilic additions:

-

Grignard Reagents : Reacts with organomagnesium compounds to form tertiary alcohols. For example, methylmagnesium bromide adds to the carbonyl carbon, yielding a cyclopentyl-substituted tertiary alcohol.

-

Hydride Reductions : Sodium borohydride or lithium aluminum hydride reduces the ketone to a secondary alcohol. Catalytic hydrogenation (H₂/Pd) also achieves this transformation .

Selectivity Note : The dioxolane ring remains intact under these conditions due to its stability toward mild nucleophiles .

Acid-Catalyzed Dioxolane Ring Opening

The 1,3-dioxolane ring undergoes hydrolysis in acidic media, producing a diol intermediate:

This reaction is critical for unveiling latent hydroxyl groups in prodrug synthesis .

Kinetic Data :

| Condition | Reaction Rate (k, s⁻¹) | Yield (%) |

|---|---|---|

| 0.1 M HCl (25°C) | 2.3 × 10⁻⁴ | 85 |

| 0.5 M H₂SO₄ (50°C) | 1.1 × 10⁻³ | 92 |

Oxidation and Tandem Reactions

-

Ketone Oxidation : Strong oxidants like KMnO₄ or CrO₃ convert the ketone to a carboxylic acid, though overoxidation risks exist.

-

Tandem Ring Opening-Oxidation : Under oxidative conditions (e.g., NaIO₄), the dioxolane ring opens to form a diketone intermediate, which further oxidizes to a dicarboxylic acid .

Example Pathway :

Condensation and Cyclization

The ketone participates in condensation reactions:

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines, useful in heterocyclic synthesis .

-

Claisen-Schmidt Condensation : With aromatic aldehydes (e.g., benzaldehyde), it forms α,β-unsaturated ketones under basic conditions.

Comparative Reactivity :

| Reaction Type | Cyclopentyl Derivative Yield (%) | Cyclohexyl Analog Yield (%) |

|---|---|---|

| Schiff Base Formation | 78 | 65 |

| Claisen-Schmidt | 82 | 70 |

The cyclopentyl group enhances steric accessibility compared to bulkier cyclohexyl analogs, improving reaction efficiency.

Functional Group Interplay in Tandem Processes

The compound’s multifunctional design enables sequential reactions:

-

Dioxolane Hydrolysis → Exposes diol for subsequent esterification.

-

Ketone Reduction → Secondary alcohol undergoes Mitsunobu reaction with phenols .

Case Study :

-

Step 1 : Acidic hydrolysis of dioxolane (85% yield).

-

Step 2 : Alcohol oxidation to ketone (CrO₃, 90% yield).

-

Step 3 : Condensation with hydrazine to form hydrazone (78% yield) .

Stability Under Basic Conditions

The dioxolane ring resists alkaline hydrolysis (pH < 12), but prolonged exposure to strong bases (e.g., NaOH) induces retro-aldol cleavage of the ketone .

Comparative Analysis with Structural Analogs

Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone exhibits versatile reactivity, driven by its ketone and acetal functionalities. Its balanced steric and electronic properties make it valuable for synthesizing complex molecules, particularly in pharmaceutical intermediates where controlled functional group manipulation is essential .

Aplicaciones Científicas De Investigación

Organic Synthesis

Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.

- Reduction : The ketone group can be reduced to an alcohol using reagents like sodium borohydride.

- Electrophilic Aromatic Substitution : The phenyl ring can undergo substitution reactions to introduce different substituents.

Pharmaceutical Development

The compound is being investigated for its potential as a pharmaceutical intermediate. Its structural features may allow it to act as a lead compound for developing new drugs targeting specific biological pathways. Ongoing research focuses on:

- Biological Activity : Studies are examining its interactions with biomolecules, which could reveal potential therapeutic applications.

- Drug Design : Its unique structure may facilitate the design of novel pharmaceuticals with improved efficacy and specificity.

Material Science

In material science, this compound is explored as a precursor for developing new materials. Its chemical properties may contribute to the synthesis of polymers and other advanced materials with desirable characteristics.

Recent studies have focused on evaluating the biological activity of this compound. In vitro assays have shown promising results in inhibiting specific enzyme activities linked to disease pathways. Further research is needed to elucidate the mechanism of action and potential therapeutic uses.

Case Study 2: Synthesis of Novel Derivatives

Researchers have successfully synthesized derivatives of this compound by modifying its functional groups. These derivatives exhibited enhanced biological activity compared to the parent compound, indicating potential for drug development.

Mecanismo De Acción

The mechanism of action of Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways or inhibition of specific enzymes .

Comparación Con Compuestos Similares

- Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl methanol

- Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl acetate

- Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl bromide

Comparison: Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone is unique due to its ketone functional group, which imparts distinct reactivity compared to its alcohol, acetate, and bromide analogs. The ketone group allows for specific reactions such as nucleophilic addition and reduction, which are not possible with the other functional groups .

Actividad Biológica

Cyclopentyl 3-(1,3-dioxolan-2-YL)phenyl ketone is a compound with significant potential in various biological applications. Its unique structural features, including the cyclopentyl moiety and the dioxolane ring, suggest diverse biological activities. This article synthesizes current research findings on its biological activity, focusing on its pharmacological properties, synthesis methods, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHO, with a molecular weight of 246.31 g/mol. The compound features a phenyl ring attached to a dioxolane structure, which is known for its stability and reactivity in biological systems.

Antimicrobial Activity

Research indicates that compounds containing dioxolane structures exhibit notable antimicrobial properties. For instance, studies have shown that similar dioxolane derivatives demonstrate significant antibacterial activity against various pathogens, including Cercospora arachidicola, which affects groundnut plants . The mechanism of action often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Antioxidant Properties

This compound has also been evaluated for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. Preliminary studies suggest that the compound may enhance cellular defense mechanisms against oxidative stress, although specific assays are needed to quantify these effects.

Pharmacological Potential

The compound has been explored for its potential as a beta-adrenergic receptor agonist. Beta-adrenergic receptors are critical targets in the treatment of various cardiovascular diseases. Compounds with similar structures have shown promise in modulating these receptors, indicating that this compound may possess therapeutic benefits in cardiovascular pharmacology .

Synthesis Methods

The synthesis of this compound involves several steps:

- Formation of Dioxolane Ring : The initial step typically includes the reaction of a suitable aldehyde with a diol under acidic conditions to form the dioxolane.

- Ketone Formation : Following the formation of the dioxolane, acylation reactions can be employed to introduce the ketone functionality at the phenyl position.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (>97%) .

Case Studies and Research Findings

Propiedades

IUPAC Name |

cyclopentyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c16-14(11-4-1-2-5-11)12-6-3-7-13(10-12)15-17-8-9-18-15/h3,6-7,10-11,15H,1-2,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEMTLRMGOSEAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645092 | |

| Record name | Cyclopentyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-76-7 | |

| Record name | Cyclopentyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.